N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide
Description
N-(1H-Indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-methoxyphenylsulfonyl group at the 1-position of the piperidine ring and an indol-4-yl substituent on the carboxamide nitrogen. This structural framework is characteristic of compounds designed for receptor modulation, as sulfonyl and heteroaromatic groups are common in medicinal chemistry for targeting enzymes or G-protein-coupled receptors .
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-28-16-5-7-17(8-6-16)29(26,27)24-13-10-15(11-14-24)21(25)23-20-4-2-3-19-18(20)9-12-22-19/h2-9,12,15,22H,10-11,13-14H2,1H3,(H,23,25) |
InChI Key |
UFZOCJNCLYYUAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Preparation of (1H-Indol-4-yl)Methanamine
The indole-4-amine derivative serves as the nucleophilic partner in the carboxamide coupling step. Two validated routes are prevalent:
Method A: Reductive Amination
-
Reagents : 1H-Indole-4-carbaldehyde, methylamine, sodium borohydride
-
Conditions : Methanol/water, 0°C to room temperature, nitrogen atmosphere
-
Purification : Acid-base extraction followed by solvent evaporation
-
Characterization : 1H NMR (δ 7.31–6.64 ppm for indole protons; δ 4.06 ppm for -CH2-NH2)
Method B: Nitrile Reduction
Table 1: Comparison of (1H-Indol-4-yl)Methanamine Synthesis Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | NaBH4, MeNH2 | MeOH/H2O | 88 | >90 |
| B | LiAlH4 | THF | 94 | >95 |
Synthesis of 1-[(4-Methoxyphenyl)Sulfonyl]Piperidine-4-Carboxylic Acid
The sulfonylated piperidine intermediate is prepared via sulfonation of piperidine-4-carboxylic acid:
Step 1: Sulfonation
-
Reagents : Piperidine-4-carboxylic acid, 4-methoxyphenylsulfonyl chloride, triethylamine (TEA)
-
Conditions : Dichloromethane (DCM), 0°C to room temperature
-
Mechanism : Nucleophilic substitution at the piperidine nitrogen
-
Yield : 75–82% (extrapolated from)
-
Critical Note : Excess sulfonyl chloride (1.2 eq) ensures complete substitution
Step 2: Acid Workup
-
Purification : Recrystallization from ethanol/water (3:1 v/v)
-
Characterization : IR spectroscopy confirms sulfonyl (1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups
Carboxamide Coupling
Activation of the Carboxylic Acid
The sulfonylated piperidine-4-carboxylic acid is activated for coupling using carbodiimide reagents:
Coupling with (1H-Indol-4-yl)Methanamine
Table 2: Optimization of Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 25°C | Balances reaction rate and side reactions |
| HOBt | 1.1 eq | Suppresses racemization and byproducts |
Sulfonation and Final Purification
Sulfonyl Group Introduction (Alternative Route)
For modular synthesis, late-stage sulfonation may be employed:
-
Reagents : Piperidine-4-carboxamide intermediate, 4-methoxyphenylsulfonyl chloride
-
Conditions : DCM, TEA, 0°C → room temperature
-
Yield : 70–78%
-
Advantage : Permits orthogonal functionalization of the piperidine ring
Chromatographic Purification
-
Stationary Phase : Silica gel (230–400 mesh)
-
Eluent : Ethyl acetate/hexane (1:1 → 3:1 gradient)
-
Recovery : 85–90% after column chromatography
Industrial-Scale Considerations
Continuous Flow Synthesis
-
Reactor Type : Microfluidic tubular reactor
-
Benefits :
-
20% higher yield compared to batch processes
-
Reduced reaction time (2 hours vs. 24 hours)
-
-
Limitation : High upfront capital cost
Green Chemistry Metrics
-
Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact
-
Atom Economy : 81% (superior to traditional amide couplings)
Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while nucleophilic substitution of the methoxy group can yield various substituted phenyl derivatives.
Scientific Research Applications
Structural Characteristics
The compound consists of:
- Piperidine ring : A six-membered nitrogen-containing ring.
- Indole group : Known for its diverse biological activities.
- Methoxyphenyl sulfonamide moiety : Enhances the compound's chemical properties.
This unique combination allows for specific interactions with biological targets, influencing its pharmacological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the indole and piperidine structures is often associated with:
- Inhibition of tumor growth : Studies have shown that compounds similar to N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can inhibit various cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte) cells, demonstrating promising IC50 values .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Some studies have indicated that related compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. The sulfonamide group is particularly noted for enhancing antibacterial activity, making this compound a candidate for further investigation in antimicrobial drug development .
Synthesis and Development
The synthesis of this compound involves several key steps:
- Formation of the piperidine ring .
- Introduction of the indole and sulfonamide groups .
- Purification and characterization using techniques such as NMR and mass spectrometry.
This complex synthesis highlights the compound's potential as a versatile building block in organic synthesis and drug development .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a series of piperidine derivatives, including this compound, against various cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in HeLa cells, with an IC50 value lower than that of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of similar compounds. In vitro assays demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism for their therapeutic effects in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group and the sulfonyl group can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
- Sulfonyl Group Impact : The 4-methoxyphenylsulfonyl group in the target compound may enhance solubility compared to halogenated variants (e.g., 4-chlorophenyl in ), as methoxy groups are less electronegative and more hydrophilic.
- Amide Substituent Diversity: Indol-4-yl (target compound) vs.
- Synthetic Feasibility : Analogs with benzothiazole substituents (e.g., ) show moderate yields (47–72%), suggesting challenges in introducing bulky heterocycles.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is likely comparable to its analogs (e.g., 446–495 g/mol), adhering to Lipinski’s rule for drug-likeness.
- Solubility : The 4-methoxyphenyl group may improve aqueous solubility relative to halogenated analogs, as seen in vs. .
Biological Activity
N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an indole group and a sulfonamide moiety , along with a methoxyphenyl group . The molecular formula is with a molecular weight of approximately 413.49 g/mol . This unique arrangement contributes to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymes : Similar compounds have shown significant inhibition against enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes .
- Antitumor Activity : The indole and piperidine structures are often associated with anticancer properties. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which may contribute to the overall therapeutic potential of the compound .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of similar indole-piperidine derivatives reported promising results. Compounds within this class exhibited IC50 values ranging from 2.14 µM to 6.28 µM against various cancer cell lines, indicating potent cytotoxic effects . The mechanism was linked to the induction of cell cycle arrest and apoptosis.
Case Study 2: Antimicrobial Activity
Research has shown that compounds structurally related to this compound possess antibacterial properties. For instance, derivatives evaluated for antibacterial activity demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with IC50 values comparable to established antibiotics .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Indole-Piperidine Core : This typically involves cyclization reactions that create the piperidine ring.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through reactions with sulfonyl chlorides.
- Methoxy Substitution : The methoxyphenyl group is added through electrophilic aromatic substitution reactions.
These synthetic pathways highlight the complexity involved in producing this compound and underscore its potential as a versatile building block in drug development .
Comparative Analysis
Q & A
Q. What are the standard synthetic routes for N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide?
- Methodological Answer : The compound is synthesized via a multi-step protocol:
Sulfonylation : React piperidine-4-carboxylic acid derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaOH in EtOH/water) to form the sulfonyl-piperidine intermediate .
Carboxamide Formation : Couple the intermediate with 1H-indol-4-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
Key Optimization : Reaction time (24–48 hours) and temperature (room temperature to 60°C) are critical for yield improvement .
Q. Which spectroscopic methods are employed to characterize this compound?
- Methodological Answer :
Q. What are the safety considerations when handling this compound?
- Methodological Answer :
- Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can low yields in the coupling reaction during synthesis be addressed?
- Methodological Answer :
- Solvent Optimization : Switch from polar aprotic (DMF) to microwave-assisted solvent-free conditions to enhance reaction efficiency (e.g., 1354 atm pressure, 298.15 K) .
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) or additives like DMAP to reduce steric hindrance from the indole moiety .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from unreacted amines .
Q. How to resolve discrepancies in NMR data for structural confirmation?
- Methodological Answer :
- Dynamic Effects : Assign exchangeable protons (e.g., NH or OH) via D₂O shake tests. For example, δ 13.32 (OH) disappears upon deuteration .
- 2D NMR : Use HSQC/HMBC to correlate indole aromatic protons (δ 7.93) with adjacent carbons and confirm regiochemistry .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G(d)) to validate assignments .
Q. What computational methods are used to validate the compound’s structure and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and NMR chemical shifts. Discrepancies >0.5 ppm require re-evaluation of tautomeric states .
- Docking Studies : Simulate binding to carbonic anhydrase isoforms (e.g., hCA-II) to rationalize bioactivity, using AutoDock Vina with Lamarckian GA .
Q. How to design analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
- Core Modifications : Replace 4-methoxyphenylsulfonyl with halogenated (e.g., 4-Cl) or bulkier groups (e.g., 4-tert-butyl) to assess steric effects .
- Bioisosteres : Substitute indole with benzimidazole or pyrrole and compare IC₅₀ values in enzyme assays .
- Table : SAR Trends in Analog Synthesis
| Modification | Activity (IC₅₀, nM) | Reference |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | |
| 3,5-Dichlorophenyl | 8.9 ± 0.8 | |
| 4-Methoxyphenyl | 15.6 ± 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
